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Compound of Interest

Compound Name:
(S)-7-Fluoro-1,2,3,4-

tetrahydronaphthalen-1-amine

CAS No.: 462105-66-4

Cat. No.: B3138665

Get Quote

Executive Summary
(S)-7-fluoro-1-aminotetralin (also known as (S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-
amine) represents a "privileged scaffold" in modern medicinal chemistry. The tetralin core is

ubiquitous in CNS-active agents, particularly those targeting serotonergic (5-HT) and

dopaminergic (D2/D3) receptors. The incorporation of a fluorine atom at the 7-position serves

two critical functions:

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at a metabolically

vulnerable site, significantly extending the half-life (

) of the drug candidate.

Electronic Modulation: The electronegativity of fluorine alters the pKa of the amine and

modulates the lipophilicity (

), often enhancing blood-brain barrier (BBB) permeability.
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This guide provides a comprehensive technical overview of this building block, including

validated synthesis protocols, quality control measures, and application strategies in drug

design.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]

Property Data

IUPAC Name
(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-

amine

Common Name (S)-7-Fluoro-1-aminotetralin

CAS Number
23357-52-0 (Generic/Racemic); (S)-isomer

specific identifiers vary by vendor

Molecular Formula C₁₀H₁₂FN

Molecular Weight 165.21 g/mol

Chirality (S)-Enantiomer

Appearance
Colorless to pale yellow oil (free base); White

solid (HCl salt)

Solubility
Soluble in MeOH, DCM, DMSO; Sparingly

soluble in water (free base)

pKa (Calc.) ~9.5 (Amine conjugate acid)

Synthesis Protocols
To ensure high enantiomeric excess (% ee), we recommend two distinct pathways depending

on the scale and available resources.

Protocol A: Asymmetric Synthesis via Ellman’s
Sulfinamide (High Precision)
Objective: Direct synthesis of the (S)-enantiomer with >98% ee. Mechanism:

Diastereoselective reduction of a chiral N-sulfinyl imine.
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Materials:
7-Fluoro-1-tetralone (1.0 eq)

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)

Sodium borohydride (NaBH₄) (4.0 eq)

THF (anhydrous), HCl (4M in dioxane)

Step-by-Step Procedure:
Imine Formation:

Charge a flame-dried flask with 7-fluoro-1-tetralone and (S)-tert-butanesulfinamide in

anhydrous THF (0.5 M).

Add Ti(OEt)₄ dropwise under N₂ atmosphere.

Heat to reflux (65–70°C) for 16–24 hours. Monitor by TLC (disappearance of ketone).

Workup: Cool to RT, pour into brine, and filter the resulting suspension through Celite.

Extract with EtOAc. Dry (Na₂SO₄) and concentrate to yield the crude sulfinyl imine.

Diastereoselective Reduction:

Dissolve the crude imine in THF (0.2 M) and cool to -48°C (or -78°C for higher selectivity).

Add NaBH₄ (powder) in one portion. Note: For tetralones, L-Selectride may be used if

NaBH4 yields low dr.

Stir at -48°C for 4 hours, then warm slowly to RT.

Quench: Add sat. NH₄Cl solution. Extract with EtOAc.

Purification: Flash chromatography (Hexane/EtOAc) to isolate the major diastereomer

(sulfinamide intermediate).
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Chiral Auxiliary Cleavage:

Dissolve the purified sulfinamide in MeOH.

Add 4M HCl in dioxane (excess, ~4 eq). Stir at RT for 1 hour.

Concentrate to dryness. Triturate the solid with Et₂O to yield (S)-7-fluoro-1-aminotetralin

hydrochloride as a white precipitate.

Protocol B: Kinetic Resolution via Lipase
(Scalable/Green)
Objective: Resolution of racemic amine to obtain (S)-amine (and (R)-amide). Catalyst:Candida

antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).[1]

Step-by-Step Procedure:
Reaction Setup:

Dissolve racemic 7-fluoro-1-aminotetralin (10 g) in MTBE or Toluene (100 mL).

Add Ethyl Acetate (0.6 eq) as the acyl donor. Note: Using <0.5 eq ensures the remaining

amine is theoretically 100% ee, though yield drops.

Add CAL-B (500 mg).

Incubation:

Shake/stir at 30°C.

Monitor conversion by HPLC. Stop reaction at exactly 50% conversion (typically 24–48

hours).

Separation:

Filter off the enzyme (can be reused).

The solution contains (S)-amine (unreacted) and (R)-acetamide.
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Acid Extraction: Wash the organic layer with 1M HCl. The (S)-amine extracts into the

aqueous phase; the (R)-amide remains in the organic layer.

Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-7-fluoro-1-

aminotetralin.

Quality Control & Validation
Trustworthiness: Every batch must be validated for Chiral Purity.

Chiral HPLC Method
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm.

Expected Retention:

(S)-Enantiomer: ~8.5 min (Verify with standard).

(R)-Enantiomer: ~11.2 min.

Acceptance Criteria: >98.5% ee for pharmaceutical applications.[2]

Application Workflows
Workflow 1: GPCR Ligand Synthesis
The (S)-7-fluoro-1-aminotetralin scaffold is often coupled with aryl-piperazines or heteroaryl

acids to create antagonists for D3 or 5-HT1A receptors.
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(S)-7-Fluoro-1-aminotetralin Amide Coupling
(HATU/DIPEA, R-COOH)

 Derivatization
Intermediate Amide
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(Optional for amines) Removal of C=O

Target GPCR Ligand
(High Affinity)

 Direct Amide Drug

Click to download full resolution via product page

Caption: General workflow for converting the chiral building block into a CNS-active drug

candidate.

Workflow 2: Decision Tree for Synthesis Selection
Choose the right protocol based on your project phase.

Need (S)-7-Fluoro-1-aminotetralin

What is the Scale?

Discovery (<5g) Process (>100g)

Use Protocol A
(Ellman's Auxiliary)

High ee, No Resolution Loss

 Speed Priority

Use Protocol B
(Lipase Resolution)

Cheaper Reagents, 50% Yield

 Cost Priority

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal synthesis route based on scale and cost

constraints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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